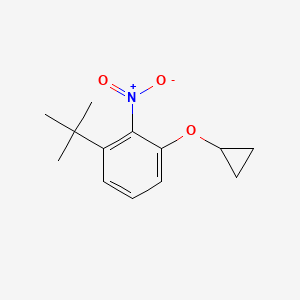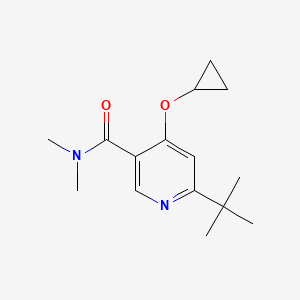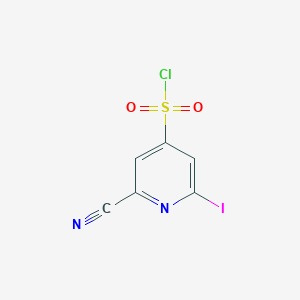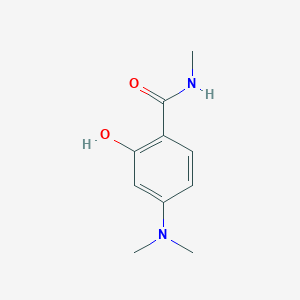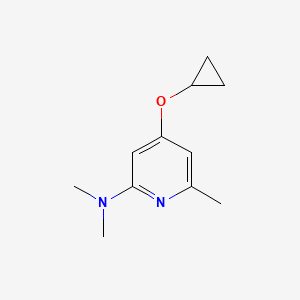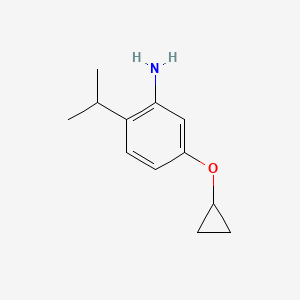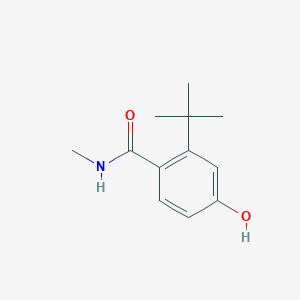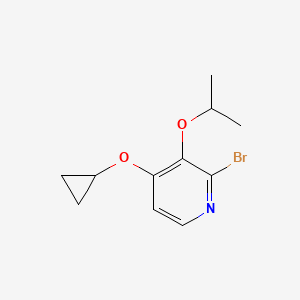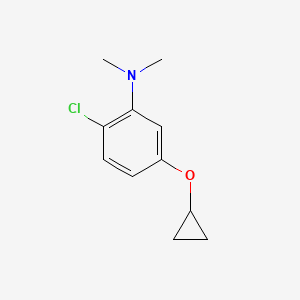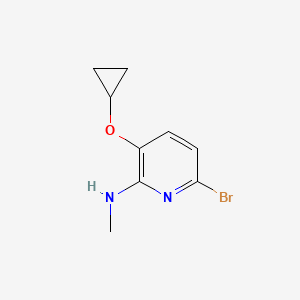
4-Tert-butyl-3-(propan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-(propan-2-yl)phenol is an organic compound with the molecular formula C13H20O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Tert-butyl-3-(propan-2-yl)phenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves transalkylation reactions. These reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and phenolic resins
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
4-tert-Butylphenol: Similar structure but lacks the isopropyl group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups instead of one.
4-tert-Butyl-2-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of an isopropyl group.
Uniqueness: 4-Tert-butyl-3-(propan-2-yl)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various industrial and research applications .
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-tert-butyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9,14H,1-5H3 |
Clave InChI |
ITBGYIDQZITCGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



